molecular formula C16H20BrN3 B11828372 2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile

2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile

Katalognummer: B11828372
Molekulargewicht: 334.25 g/mol
InChI-Schlüssel: ZFJCWKIBCNUPKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzonitrile and 4-cyclopentylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction rate and yield. Common reagents include bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the piperazine and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may lead to the formation of a nitro compound, while reduction can yield an amine.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a nitro compound .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile has several scientific research applications, including:

    Pharmaceutical Research: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: It serves as a probe in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicinal Chemistry: Researchers use the compound to design and develop new therapeutic agents with improved efficacy and safety profiles.

    Industrial Chemistry: The compound is employed in the development of novel materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety in the compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-6-(4-methylpiperazin-1-yl)benzonitrile
  • 2-Bromo-6-(4-phenylpiperazin-1-yl)benzonitrile
  • 2-Bromo-6-(4-ethylpiperazin-1-yl)benzonitrile

Uniqueness

Compared to similar compounds, 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile exhibits unique properties due to the presence of the cyclopentyl group. This group imparts distinct steric and electronic effects, influencing the compound’s reactivity and binding affinity to molecular targets. As a result, the compound may demonstrate enhanced potency and selectivity in certain applications, making it a valuable tool in scientific research and drug development .

Eigenschaften

Molekularformel

C16H20BrN3

Molekulargewicht

334.25 g/mol

IUPAC-Name

2-bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C16H20BrN3/c17-15-6-3-7-16(14(15)12-18)20-10-8-19(9-11-20)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-11H2

InChI-Schlüssel

ZFJCWKIBCNUPKI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2CCN(CC2)C3=C(C(=CC=C3)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.